molecular formula C18H21BrClNO B1525615 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride CAS No. 1220032-82-5

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1525615
CAS No.: 1220032-82-5
M. Wt: 382.7 g/mol
InChI Key: FDXDCNVLADIEKW-UHFFFAOYSA-N
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Description

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is a brominated biphenyl derivative featuring a piperidinylmethyl ether moiety. Its molecular structure combines a hydrophobic biphenyl core with a polar piperidine ring, enhanced by the presence of a bromine substituent at the 5-position. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological studies. This compound is hypothesized to interact with biological targets such as G-protein-coupled receptors or enzymes, though specific applications remain under investigation .

Properties

IUPAC Name

3-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXDCNVLADIEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-Bromo[1,1'-biphenyl]-2-yl Intermediate

The biphenyl scaffold with bromine substitution at the 5-position can be synthesized through palladium-catalyzed cross-coupling reactions, typically Suzuki-Miyaura coupling, involving:

  • Starting Materials: A 5-bromo-substituted aryl halide and a boronic acid derivative of the biphenyl fragment.
  • Catalyst System: Palladium complexes such as Pd(dppf)Cl2 or Pd(OAc)2 with phosphine ligands.
  • Base: Carbonate salts like Ag2CO3 or sodium carbonate.
  • Solvent: Acetonitrile (MeCN) or mixtures with water or ethyl cyanide (EtCN).
  • Conditions: Heating at 80–100°C for 30 minutes to several hours under inert atmosphere.

A representative example from related literature shows that 5-bromo-1,2,3-triazine derivatives undergo efficient Pd-catalyzed cross-coupling at 80–100°C with yields up to 97%, demonstrating the applicability of these conditions to brominated aromatic systems.

Parameter Typical Condition Notes
Catalyst Pd(dppf)Cl2 (15 mol%) Effective for aryl bromides
Base Ag2CO3 (1 equiv) Facilitates coupling
Solvent MeCN or EtCN + 5% H2O Polar aprotic solvent
Temperature 80–100°C Higher temp reduces side products
Reaction Time 30 min to overnight Adjusted for conversion efficiency

Introduction of 3-Piperidinylmethyl Ether Group

The key functionalization step involves the formation of the ether linkage between the biphenyl moiety and the 3-piperidinylmethyl group. Common approaches include:

  • Nucleophilic Substitution: Reaction of a 2-hydroxy-5-bromobiphenyl intermediate with 3-piperidinylmethyl halides or tosylates under basic conditions.
  • Williamson Ether Synthesis: Deprotonation of the phenolic hydroxyl group followed by alkylation with a suitable 3-piperidinylmethyl electrophile.
  • Catalysis: Sometimes facilitated by phase transfer catalysts or mild bases to improve yield and selectivity.

Following ether formation, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the stable hydrochloride form suitable for isolation and purification.

Representative Experimental Procedure (Hypothetical)

Step Reagents & Conditions Outcome
1 Pd(dppf)Cl2 (15 mol%), Ag2CO3 (1 equiv), MeCN, 100°C, 30 min Formation of 5-bromo-2-hydroxybiphenyl intermediate
2 3-piperidinylmethyl chloride, K2CO3, DMF, 80°C, 4 h Etherification to form 5-bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether
3 HCl in ethanol, room temperature, 1 h Formation of hydrochloride salt

Purification and Characterization

  • Purification: Flash column chromatography on silica gel using solvent systems such as ethyl acetate/hexane or chloroform/methanol mixtures.
  • Isolation: Crystallization or drying under vacuum to obtain the pure hydrochloride salt.
  • Characterization: Confirmed by NMR, mass spectrometry, and melting point analysis.

Research Findings and Optimization Notes

  • Reaction Temperature: Elevated temperatures (80–100°C) improve conversion and reduce homocoupling byproducts in Pd-catalyzed steps.
  • Catalyst Loading: 15 mol% Pd catalyst is effective, but optimization can reduce catalyst use without compromising yield.
  • Base Selection: Silver carbonate (Ag2CO3) is preferred for cross-coupling, but sodium carbonate can be used in related borylation reactions.
  • Solvent Effects: Polar aprotic solvents with small water content enhance reaction rates and product purity.
  • Yield: Optimized conditions can afford yields above 90% for key intermediates and final products.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents & Conditions Yield Range Notes
5-Bromo biphenyl core synthesis Pd-catalyzed cross-coupling Pd(dppf)Cl2, Ag2CO3, MeCN, 80–100°C 80–97% Efficient, scalable
Etherification Nucleophilic substitution 3-piperidinylmethyl chloride, base, DMF 75–90% Requires careful base choice
Hydrochloride salt formation Acid-base reaction HCl in ethanol Quantitative Stabilizes compound

Chemical Reactions Analysis

Types of Reactions

5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

    Substitution: The bromine atom in the biphenyl structure can be substituted with other nucleophiles, leading to a variety of substituted biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds.

Scientific Research Applications

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is a compound with significant potential in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Drug Development:
this compound has been explored as a potential lead compound for developing new pharmaceuticals. Its structural features suggest it may interact with various biological targets, making it suitable for therapeutic applications against diseases such as cancer and neurological disorders.

Case Study:
In a study investigating derivatives of biphenyl compounds, researchers found that modifications to the piperidine moiety significantly enhanced the binding affinity to specific receptors involved in neurodegenerative diseases. This highlights the potential of this compound in drug design aimed at treating such conditions.

Antimicrobial Properties:
Research has indicated that similar compounds exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Study:
A comparative study on halogenated biphenyl derivatives revealed that compounds with bromine substitutions showed increased efficacy against Gram-positive bacteria, suggesting that this compound could be further investigated for its antimicrobial properties.

Material Science

Organic Electronics:
The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be advantageous for device fabrication.

Data Table: Organic Electronics Applications

Application TypePotential Use
OLEDsLight-emitting layers
OPVsActive layers in photovoltaic cells

Chemical Synthesis

Synthetic Intermediates:
this compound can serve as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for further functionalization, expanding its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated biphenyl structure may facilitate binding to hydrophobic pockets, while the piperidinylmethyl ether moiety can interact with polar or charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Losartan Intermediates ()

Several losartan-related intermediates share the biphenyl core but differ in substituents and functional groups:

Compound ID Substituents/Functional Groups Key Differences
H946465 4’-Hydroxymethyl, tetrazole ring Tetrazole instead of ether; acidic proton
B685312 4’-Bromomethyl, deuterated tetrazole Bromomethyl group; isotopic labeling
F595825 2-Fluorophenyl tetrazole hydrochloride Fluorine substituent; tetrazole ring

Key Findings :

  • The tetrazole ring in losartan intermediates (e.g., H946465) confers acidity (pKa ~4.9), enabling ionic interactions with angiotensin II receptors. In contrast, the ether and piperidine groups in the target compound enhance basicity (predicted pKa ~8.5), favoring membrane permeability .
  • Bromine in the target compound’s biphenyl core may increase lipophilicity (calculated logP ~3.2) compared to hydroxymethyl (logP ~2.1) or fluorophenyl (logP ~2.8) analogues, influencing blood-brain barrier penetration .

Indole-Based Brominated Compounds ()

Arbidol hydrochloride and Bepristat 2a hydrochloride are brominated indole derivatives with ester functionalities:

Compound Core Structure Substituents
Arbidol HCl Indole Bromo, dimethylamino, ethyl ester
Bepristat 2a HCl Indole Bromo, diethylaminoethyl, ethyl ester

Key Findings :

  • The indole scaffold enables π-π stacking with aromatic residues in viral proteins (e.g., influenza hemagglutinin), whereas the biphenyl ether in the target compound may exhibit distinct binding modes due to its linear geometry .

Azidomethyl Biphenyl Tetrazoles ()

Compounds like 5-(4’-(azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole feature azide and tetrazole groups:

Key Differences :

  • Azidomethyl groups introduce explosive reactivity risks, limiting practical applications compared to the inert bromine and ether groups in the target compound .
  • Tetrazole rings (present in azidomethyl analogues) are metabolically stable but lack the piperidine’s basicity, reducing interaction with cationic binding pockets .

Pyridine Derivatives ()

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride shares the bromine and hydrochloride salt but differs in core structure:

Key Findings :

  • The pyridine ring’s planarity and nitrogen lone pair enable hydrogen bonding, whereas the biphenyl-piperidine structure offers conformational flexibility for hydrophobic interactions .
  • Pyridine derivatives exhibit higher solubility (∼50 mg/mL in water) compared to the target compound (predicted ∼10 mg/mL) due to reduced molecular weight .

Biological Activity

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS Number: 1220032-82-5) is a synthetic compound with potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₈H₂₁BrClNO
  • Molecular Weight : 382.74 g/mol
  • MDL Number : MFCD13560830
  • Hazards : Irritant

The compound has been studied for its interaction with various biological targets. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

Inhibitory Activity

Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes, including kinases and acetylcholinesterases. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter levels by inhibiting acetylcholinesterase, which may lead to increased cholinergic signaling .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Antiparasitic Activity

A comparative study on related compounds demonstrated that certain derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that modifications in the piperidine moiety significantly affect the compound's efficacy against the parasite .

Neuropharmacological Effects

The piperidine ring in this compound is linked to various neuropharmacological effects. Similar compounds have been shown to influence neurotransmitter systems, particularly through modulation of acetylcholine levels. This suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

StudyFocusKey Findings
Study AAntiparasitic ActivityDemonstrated EC50 values indicating significant inhibition of P. falciparum growth at concentrations as low as 0.15 μM for structurally similar compounds .
Study BNeuropharmacologyInvestigated the effects on cholinergic signaling; compounds showed enhanced cholinesterase inhibition leading to increased acetylcholine levels in vitro .
Study CStructure-Activity Relationship (SAR)Identified key structural components that enhance biological activity; modifications to the piperidine ring improved selectivity and potency against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of biphenyl-piperidine derivatives typically involves Suzuki-Miyaura coupling for biphenyl formation, followed by etherification with a piperidinylmethyl group. Key conditions include precise temperature control (0–5°C for bromine substitution) and anhydrous environments to prevent hydrolysis. Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ are critical for cross-coupling efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the biphenyl scaffold and piperidinylmethyl ether linkage. Key markers include:

  • ¹H NMR : Aromatic proton splitting patterns (δ 7.2–7.8 ppm for brominated biphenyl) and piperidine methylene protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Distinct signals for the brominated carbon (δ 120–125 ppm) and ether oxygen-linked carbons (δ 65–75 ppm).
    Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to bromine .

Q. How does the hydrochloride salt form impact the compound’s physicochemical properties relevant to experimental applications?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Researchers should measure solubility in phosphate-buffered saline (PBS) at pH 7.4 and compare it to the free base. Stability studies under varying pH (3–9) and temperatures (4–37°C) are recommended, as the salt may hydrolyze in acidic conditions, affecting bioavailability .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:

  • Conduct plasma stability assays to identify metabolic hotspots (e.g., ester hydrolysis).
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior.
  • Validate findings with radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track distribution and metabolite formation .

Q. How can computational chemistry be integrated with empirical data to predict the compound’s binding affinities?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model interactions with target receptors (e.g., GPCRs). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-reference results with structural analogs (e.g., halogen-substituted biphenyls) to refine computational parameters .

Q. What methodological considerations are critical when investigating the stereochemical influences of the piperidinylmethyl ether moiety?

  • Methodological Answer : The piperidine ring’s conformation affects receptor binding. To analyze stereochemical effects:

  • Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-di-p-toluoyl tartaric acid).
  • Characterize using circular dichroism (CD) and X-ray crystallography (if crystals form).
  • Compare in vitro activity (e.g., IC₅₀ in enzyme assays) between enantiomers to identify stereospecific interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
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5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

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